Cas no 888739-82-0 (methyl 2-(1-hydroxynaphthalen-2-yl)acetate)

Methyl 2-(1-hydroxynaphthalen-2-yl)acetate is a naphthalene-derived ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a hydroxynaphthalene core with an ester-functionalized side chain, offering versatility in further chemical modifications. The hydroxyl group enhances reactivity for derivatization, while the ester moiety provides stability and compatibility with various reaction conditions. This compound is particularly useful in the synthesis of fine chemicals, dyes, and bioactive molecules due to its balanced solubility in organic solvents. Its well-defined molecular structure ensures consistent performance in synthetic pathways, making it a reliable intermediate for research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain stability.
methyl 2-(1-hydroxynaphthalen-2-yl)acetate structure
888739-82-0 structure
Product name:methyl 2-(1-hydroxynaphthalen-2-yl)acetate
CAS No:888739-82-0
MF:C13H12O3
MW:216.232583999634
MDL:MFCD18417649
CID:4513429
PubChem ID:53784283

methyl 2-(1-hydroxynaphthalen-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthaleneacetic acid, 1-hydroxy-, methyl ester
    • methyl 2-(1-hydroxynaphthalen-2-yl)acetate
    • methyl (1-hydroxy-2-naphthyl)acetate
    • SCHEMBL11460264
    • methyl2-(1-hydroxynaphthalen-2-yl)acetate
    • DXJZIKGYUDYQQD-UHFFFAOYSA-N
    • 888739-82-0
    • EN300-247809
    • DB-142715
    • NKB73982
    • MDL: MFCD18417649
    • Inchi: InChI=1S/C13H12O3/c1-16-12(14)8-10-7-6-9-4-2-3-5-11(9)13(10)15/h2-7,15H,8H2,1H3
    • InChI Key: DXJZIKGYUDYQQD-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 216.078644241g/mol
  • Monoisotopic Mass: 216.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.5Ų

methyl 2-(1-hydroxynaphthalen-2-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219003306-500mg
Methyl 1-naphthol-2-acetate
888739-82-0 98%
500mg
$970.20 2023-08-31
Enamine
EN300-247809-0.25g
methyl 2-(1-hydroxynaphthalen-2-yl)acetate
888739-82-0 95%
0.25g
$601.0 2024-06-19
Alichem
A219003306-250mg
Methyl 1-naphthol-2-acetate
888739-82-0 98%
250mg
$659.60 2023-08-31
Enamine
EN300-247809-1.0g
methyl 2-(1-hydroxynaphthalen-2-yl)acetate
888739-82-0 95%
1.0g
$1214.0 2024-06-19
Enamine
EN300-247809-0.1g
methyl 2-(1-hydroxynaphthalen-2-yl)acetate
888739-82-0 95%
0.1g
$420.0 2024-06-19
1PlusChem
1P01C22Q-10g
methyl 2-(1-hydroxynaphthalen-2-yl)acetate
888739-82-0 95%
10g
$6515.00 2023-12-16
1PlusChem
1P01C22Q-100mg
methyl 2-(1-hydroxynaphthalen-2-yl)acetate
888739-82-0 95%
100mg
$581.00 2024-04-20
Enamine
EN300-247809-1g
methyl 2-(1-hydroxynaphthalen-2-yl)acetate
888739-82-0 95%
1g
$1214.0 2023-09-15
Enamine
EN300-247809-10g
methyl 2-(1-hydroxynaphthalen-2-yl)acetate
888739-82-0 95%
10g
$5221.0 2023-09-15
1PlusChem
1P01C22Q-500mg
methyl 2-(1-hydroxynaphthalen-2-yl)acetate
888739-82-0 95%
500mg
$1233.00 2023-12-16

Additional information on methyl 2-(1-hydroxynaphthalen-2-yl)acetate

Recent Advances in the Study of Methyl 2-(1-Hydroxynaphthalen-2-yl)acetate (CAS: 888739-82-0) in Chemical Biology and Pharmaceutical Research

Methyl 2-(1-hydroxynaphthalen-2-yl)acetate (CAS: 888739-82-0) is a naphthalene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its hydroxynaphthalene core and ester functional group, has been explored for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and evaluating its therapeutic potential.

One of the key areas of research involving methyl 2-(1-hydroxynaphthalen-2-yl)acetate is its role as a precursor or intermediate in the synthesis of more complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors, where the hydroxynaphthalene moiety was found to enhance binding affinity to target proteins. The study highlighted the compound's versatility in medicinal chemistry, particularly in the design of small-molecule therapeutics.

In addition to its synthetic applications, methyl 2-(1-hydroxynaphthalen-2-yl)acetate has been investigated for its direct biological effects. A recent in vitro study (2024) revealed its potent inhibitory activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers proposed that the compound's mechanism of action involves disruption of bacterial cell membrane integrity, making it a promising candidate for further development as an antimicrobial agent.

The pharmacokinetic properties of methyl 2-(1-hydroxynaphthalen-2-yl)acetate have also been a subject of investigation. A 2023 preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) profile, reporting favorable oral bioavailability and moderate plasma protein binding. These findings suggest that the compound may be suitable for further development as an oral therapeutic agent, though additional optimization may be required to improve its metabolic stability.

Recent advancements in synthetic methodologies have also contributed to renewed interest in this compound. A 2024 paper in Organic Letters described a novel, high-yield synthesis route for methyl 2-(1-hydroxynaphthalen-2-yl)acetate that employs green chemistry principles, significantly reducing the environmental impact of its production. This development is particularly relevant given the growing emphasis on sustainable pharmaceutical manufacturing.

Looking forward, researchers are exploring the potential of methyl 2-(1-hydroxynaphthalen-2-yl)acetate in targeted drug delivery systems. Preliminary studies (2024) have investigated its conjugation with nanoparticles for site-specific delivery of anticancer agents, with promising results in animal models. These innovative approaches may open new avenues for the compound's application in precision medicine.

In conclusion, methyl 2-(1-hydroxynaphthalen-2-yl)acetate (CAS: 888739-82-0) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse biological activities, synthetic versatility, and improving pharmacological profile make it a valuable scaffold for drug discovery and development. Ongoing research is expected to further elucidate its therapeutic potential and optimize its properties for clinical applications.

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(CAS:888739-82-0)methyl 2-(1-hydroxynaphthalen-2-yl)acetate
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